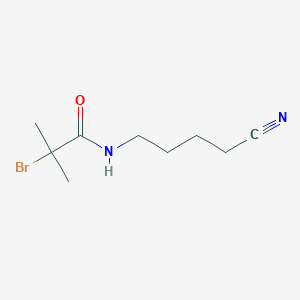
2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide is an organic compound that features a bromine atom, a cyano group, and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanoyl chloride with 4-cyanobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The amide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. The cyano group can participate in various reactions, including nucleophilic addition and reduction, providing versatility in synthetic applications.
類似化合物との比較
Similar Compounds
2-Bromo-2-methylpropanamide: Lacks the cyano group, making it less versatile in certain reactions.
N-(4-Cyanobutyl)-2-methylpropanamide: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide is unique due to the presence of both the bromine atom and the cyano group, which provide a combination of reactivity and functionality that is valuable in synthetic chemistry. This dual functionality allows for a wider range of chemical transformations compared to similar compounds.
特性
CAS番号 |
64965-90-8 |
|---|---|
分子式 |
C9H15BrN2O |
分子量 |
247.13 g/mol |
IUPAC名 |
2-bromo-N-(4-cyanobutyl)-2-methylpropanamide |
InChI |
InChI=1S/C9H15BrN2O/c1-9(2,10)8(13)12-7-5-3-4-6-11/h3-5,7H2,1-2H3,(H,12,13) |
InChIキー |
MEFHXBQPHHVGHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NCCCCC#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


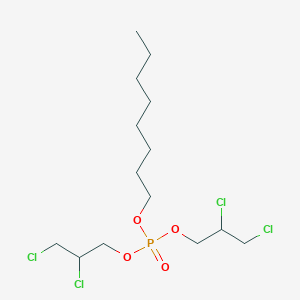
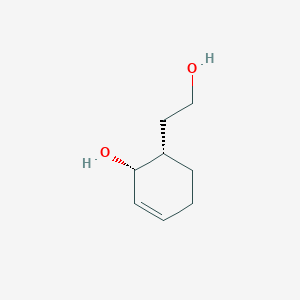
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
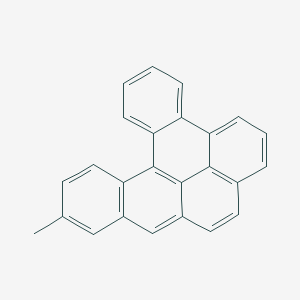
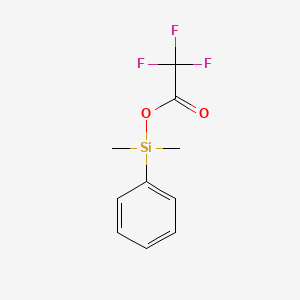
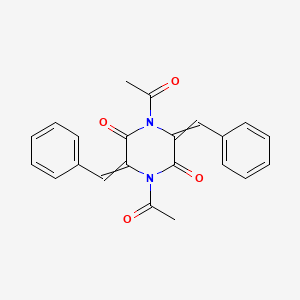
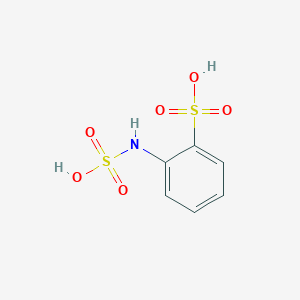
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
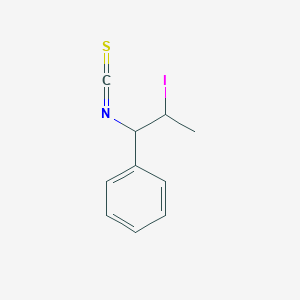
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
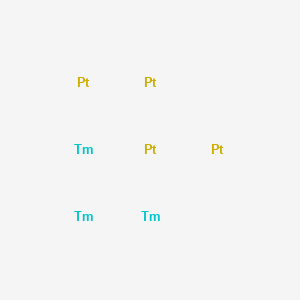
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
